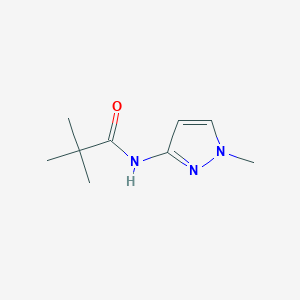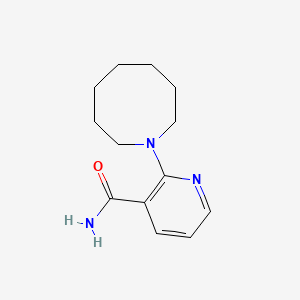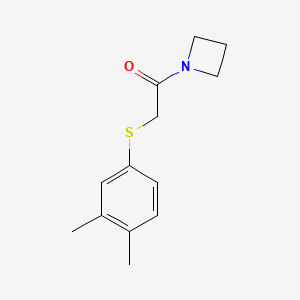
N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide, also known as CX717, is a compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX717 has been shown to improve cognitive function in animal models and in human clinical trials, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
作用機序
N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and learning and memory. By binding to a specific site on the receptor, N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide enhances the activity of the receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide has also been shown to have neuroprotective effects. Animal studies have shown that N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide can protect against neuronal damage caused by ischemia and excitotoxicity. N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide has also been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory.
実験室実験の利点と制限
N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide has several advantages as a research tool. It is a selective modulator of AMPA receptors, which allows for the study of the specific role of these receptors in cognitive function. N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide is also orally bioavailable, making it easy to administer in animal studies and clinical trials.
However, there are also limitations to the use of N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide in research. It has a relatively short half-life, which may limit its effectiveness in long-term studies. In addition, N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide has been shown to have side effects such as nausea and vomiting, which may limit its tolerability in human subjects.
将来の方向性
There are several future directions for research on N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide. One area of interest is the potential use of N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Clinical trials are currently underway to investigate the efficacy of N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide in these patient populations.
Another area of interest is the development of more potent and selective ampakines. N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide has served as a useful tool for studying the role of AMPA receptors in cognitive function, but more selective compounds may be needed for therapeutic applications.
Finally, there is interest in the potential use of N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide as a performance-enhancing drug. While the use of cognitive enhancers in healthy individuals is controversial, there is growing interest in the potential benefits of these compounds for improving cognitive function in high-pressure situations such as exams or job interviews. Further research is needed to investigate the efficacy and safety of N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide and other cognitive enhancers for this purpose.
合成法
The synthesis of N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide involves several steps, including the reaction of cyclooctanone with hydroxylamine to form cyclooctanone oxime, which is then reacted with ethyl chloroacetate to form ethyl 2-cyclooctyl-2-oxoacetate. This compound is then reacted with 2-aminopyridine to form N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide.
科学的研究の応用
N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential as a cognitive enhancer. Animal studies have shown that N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide can improve learning and memory, as well as increase wakefulness and alertness. Human clinical trials have also shown promising results, with N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide improving cognitive function in healthy volunteers and in patients with cognitive impairment.
特性
IUPAC Name |
N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-14(12-17-11-7-6-10-15(17)19)16-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9,12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTXIBOYLJZZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(2-oxopyridin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)



